molecular formula C14H12O2 B8692365 1-Naphthoylacetone CAS No. 17980-22-2

1-Naphthoylacetone

Cat. No. B8692365
CAS RN: 17980-22-2
M. Wt: 212.24 g/mol
InChI Key: LITQIHAOWYLZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthoylacetone is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthoylacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthoylacetone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17980-22-2

Product Name

1-Naphthoylacetone

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1-naphthalen-1-ylbutane-1,3-dione

InChI

InChI=1S/C14H12O2/c1-10(15)9-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3

InChI Key

LITQIHAOWYLZGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Proceeding in a manner similar to that described in Example 2A above, substituting for the 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine used therein a molar equivalent amount of 2-(1-piperidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(4-thiomorpholinylmethyl)-4-amino -3,4-dihydro-2H-1,4-benzoxazine, 2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H -1,4-benzoxazine or 2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine, and substituting for the 5-(4-methoxyphenyl) -3,5-pentanedione used therein a molar equivalent amount of 4-(1-naphthyl)-2,4-butanedione, there can be obtained, respectively, 2-(1-piperidinylmethyl)-5-methyl-6-(l-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(N,N-diethylaminomethyl)-5-methyl-6-(1-naphthylcarbonyl) -2,3-dihydropyrrolo[1,2,3-de]-1,4benzoxazine, 2-(aminomethyl)-5-methyl-6-(1-naphthylcarbonyl) -2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(methylaminomethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(4-thiomorpholinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(1-pyrrolidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl) -2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(1-azetidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(4-methyl-1-piperazinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine or 2-[1-(hexahydro -4H-1,4-diazepinyl)methyl]-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(1-piperidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-(4-thiomorpholinylmethyl)-4-amino -3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H -1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

Proceeding in a manner similar to that described in Example 2A above, substituting for the 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine used therein a molar equivalent amount of 2-(1-piperidinylmethyl)-4-amino-5 3,4-dihydro-2H-1,4-benzoxazine, 2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(4-thiomorpholinyl-methyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, 2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine or 2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine, and substituting for the 5-(4-methoxyphenyl)-3,5-pentanedione used therein a molar equivalent amount of 4-(1-naphthyl)-2,4-butanedione, there can be obtained, respectively, 2-(1-piperidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(N,N-diethylaminomethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(aminomethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(methylaminomethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(4-thiomorpholinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(1-pyrrolidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(1-azetidinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine, 2-(4-methyl-1-piperazinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine or 2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[1-(hexahydro-4H-1,4-diazepinyl)methyl]-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-(1-piperidinylmethyl)-4-amino-5 3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(N,N-diethylaminomethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-aminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-methylaminomethyl-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-(4-thiomorpholinyl-methyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2-(1-pyrrolidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2-(1-azetidinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
2-(4-methyl-1-piperazinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.